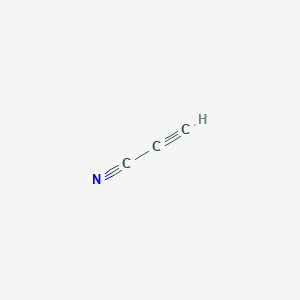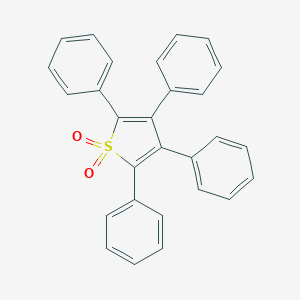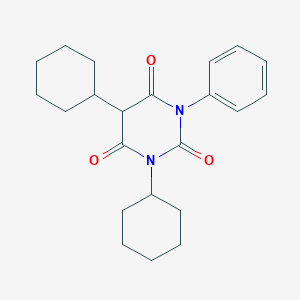
1,5-Dicyclohexyl-3-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dicyclohexyl-3-phenylbarbituric acid, commonly known as DCPB, is a barbiturate derivative that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. DCPB is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Wirkmechanismus
The exact mechanism of action of DCPB is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through binding to the GABA-A receptor. This results in the inhibition of neuronal activity, leading to the observed sedative and hypnotic effects.
Biochemische Und Physiologische Effekte
DCPB has been shown to exhibit anticonvulsant, sedative, and hypnotic effects in animal models. It has also been shown to induce anesthesia in animals. However, the exact biochemical and physiological effects of DCPB are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DCPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well characterized. However, DCPB also has several limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. Additionally, DCPB has been shown to exhibit significant toxicity in animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DCPB. One area of interest is the development of more potent and selective GABA-A receptor agonists based on the structure of DCPB. Another area of interest is the investigation of the potential therapeutic applications of DCPB in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCPB and its potential toxicity in humans.
Synthesemethoden
The synthesis of DCPB involves the reaction of 1,5-dicyclohexyl-1,3,5-pentanetrione with urea and ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol for several hours, followed by purification through recrystallization in a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DCPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, sedative, and hypnotic properties in animal models. DCPB has also been investigated for its potential use as an anesthetic agent due to its ability to induce anesthesia in animals.
Eigenschaften
CAS-Nummer |
1053-49-2 |
|---|---|
Produktname |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Molekularformel |
C22H28N2O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2 |
InChI-Schlüssel |
MSVVAFKSLYXQNS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Kanonische SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Synonyme |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



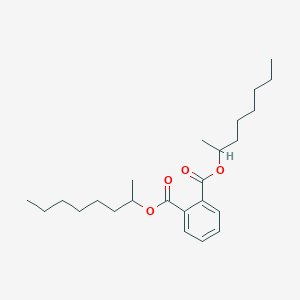
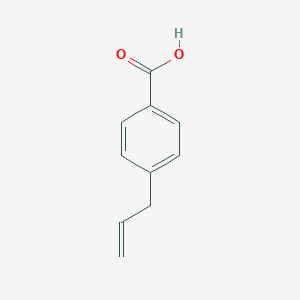



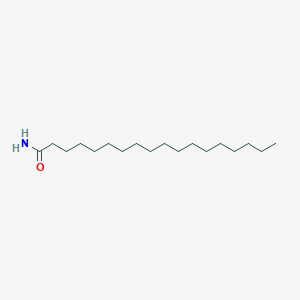
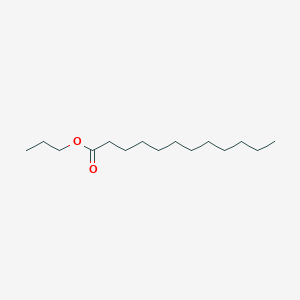
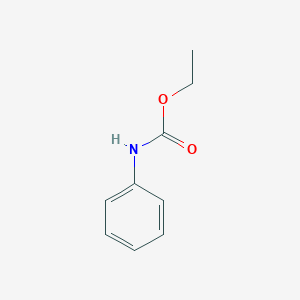
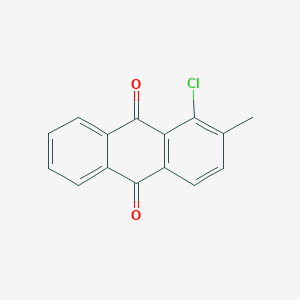
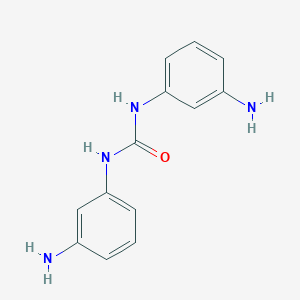
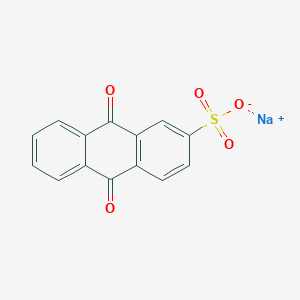
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
